3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid
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Overview
Description
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the bromination, benzyl protection, and halogen exchange reaction . This method starts with a precursor such as 4-tert-octylphenol and involves multiple steps to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . These methods are optimized to minimize waste and maximize yield, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acids.
Reduction: Reduction of the benzylic position can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Catalytic hydrogenation using H₂ and a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Benzoic acids.
Reduction: Amino and alkyl groups.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a benzyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13FO3 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO3/c1-10-7-12(15(17)18)8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
QXGRUKWAIMVGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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